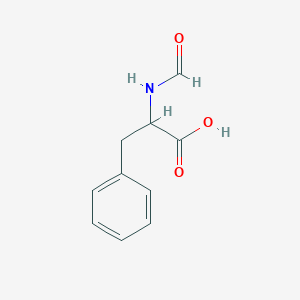

N-Formyl-L-phenylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-formamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-7-11-9(10(13)14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,11,12)(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTPXGARCQOSAU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313053 | |

| Record name | N-Formyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13200-85-6 | |

| Record name | N-Formyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13200-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Formyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-formyl-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-FORMYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7KES73LRH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Formylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240317 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Formyl-L-phenylalanine: Chemical Properties, Structure, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl-L-phenylalanine (fPhe) is an N-formylated amino acid that serves as a potent chemoattractant for phagocytic leukocytes, such as neutrophils and macrophages. As a structural analog of N-formylmethionine-containing peptides released by bacteria, fPhe plays a crucial role in the innate immune response by signaling the presence of microbial invasion or tissue damage. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological activity of N-Formyl-L-phenylalanine, with a focus on its interaction with formyl peptide receptors (FPRs) and the subsequent intracellular signaling cascades. This document is intended to be a valuable resource for researchers in immunology, cell biology, and drug development.

Chemical Properties and Structure

N-Formyl-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, characterized by the presence of a formyl group attached to the alpha-amino group. This modification is critical for its biological activity.

Structure:

The key structural features include the formyl group (-CHO), the chiral center at the alpha-carbon, and the hydrophobic benzyl side chain.

Physicochemical Properties of N-Formyl-L-phenylalanine:

| Property | Value | Source |

| Molecular Formula | C10H11NO3 | [1][2] |

| Molecular Weight | 193.2 g/mol | [1][2] |

| Appearance | White crystalline powder | [1][2] |

| Solubility | Soluble in water and organic solvents. | [1][2] |

| CAS Number | 13200-85-6 | [3] |

Synthesis and Purification

The synthesis of N-Formyl-L-phenylalanine is a critical process for obtaining high-purity material for research purposes. Several methods have been reported, with the formylation of L-phenylalanine being the most common approach.

One established method involves the reaction of L-phenylalanine with formyl chloride in an anhydrous organic solvent, often with the addition of a base to catalyze the reaction.[2] Another straightforward and effective method is heating a slurry of L-phenylalanine in formamide. This process can achieve a high conversion rate of the amino acid to its N-formyl derivative. A widely used laboratory protocol is the reaction of the amino acid with a mixture of formic acid and acetic anhydride.

Illustrative Synthesis Workflow:

Caption: A generalized workflow for the synthesis and purification of N-Formyl-L-phenylalanine.

Purification of the crude product is typically achieved through recrystallization to yield a high-purity crystalline solid. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the final product.[4][5]

Biological Activity and Mechanism of Action

The biological effects of N-Formyl-L-phenylalanine are primarily mediated through its interaction with a class of G protein-coupled receptors (GPCRs) known as formyl peptide receptors (FPRs). In humans, there are three main isoforms: FPR1, FPR2, and FPR3.

Upon binding to FPRs, particularly FPR1, N-Formyl-L-phenylalanine induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This process is initiated by the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits.

Key Downstream Signaling Events:

-

Phospholipase C (PLC) Activation: The activated G protein subunits stimulate PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.

-

Protein Kinase C (PKC) Activation: Increased intracellular calcium and DAG collectively activate PKC, which phosphorylates a variety of downstream targets.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The signaling cascade also involves the activation of MAPK pathways, such as ERK1/2, p38, and JNK.

These signaling events culminate in a range of cellular responses in leukocytes, including chemotaxis, degranulation (release of antimicrobial enzymes), and the production of reactive oxygen species (ROS), all of which are critical for host defense.

Formyl Peptide Receptor 1 (FPR1) Signaling Pathway:

Caption: Simplified signaling cascade initiated by N-Formyl-L-phenylalanine binding to FPR1.

Experimental Protocols

To facilitate research in this area, we provide detailed protocols for two key assays used to study the biological effects of N-Formyl-L-phenylalanine.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant.

Experimental Workflow for Neutrophil Chemotaxis Assay:

Caption: Step-by-step workflow for a typical neutrophil chemotaxis assay using a Boyden chamber.

Step-by-Step Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

-

Chamber Assembly: Assemble the Boyden chamber with a microporous membrane (typically 3-5 µm pore size) separating the upper and lower wells.

-

Chemoattractant Addition: Add varying concentrations of N-Formyl-L-phenylalanine (e.g., 10⁻¹⁰ to 10⁻⁶ M) to the lower wells of the chamber. Use buffer alone as a negative control.

-

Cell Seeding: Add the neutrophil suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 1-2 hours to allow for cell migration.

-

Cell Staining and Quantification: After incubation, remove the membrane, fix the cells that have migrated to the underside, and stain them with a suitable stain (e.g., Giemsa or DAPI). Count the number of migrated cells in several high-power fields using a light microscope.

-

Data Analysis: Plot the number of migrated cells against the concentration of N-Formyl-L-phenylalanine to generate a dose-response curve.

Lysosomal Enzyme Release Assay (β-Glucuronidase)

This assay quantifies the release of lysosomal enzymes, a key feature of neutrophil degranulation, in response to N-Formyl-L-phenylalanine.

Step-by-Step Methodology:

-

Neutrophil Preparation: Isolate and prepare human neutrophils as described in the chemotaxis assay protocol.

-

Cytochalasin B Pre-treatment: Pre-incubate the neutrophil suspension with cytochalasin B (typically 5 µg/mL) for 5-10 minutes at 37°C. Cytochalasin B is an actin polymerization inhibitor that enhances degranulation in response to soluble stimuli.

-

Stimulation: Add N-Formyl-L-phenylalanine at various concentrations to the pre-treated neutrophils. Include a vehicle control (buffer with cytochalasin B only). Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Separation of Supernatant: Pellet the cells by centrifugation at 4°C. Carefully collect the supernatant, which contains the released lysosomal enzymes.

-

Quantification of β-Glucuronidase Activity:

-

Prepare a reaction mixture containing a substrate for β-glucuronidase, such as p-nitrophenyl-β-D-glucuronide, in an appropriate buffer (e.g., acetate buffer, pH 4.5).

-

Add a known volume of the cell supernatant to the reaction mixture.

-

Incubate at 37°C for a defined period (e.g., 1-4 hours).

-

Stop the reaction by adding a stop solution (e.g., glycine buffer, pH 10.4).

-

Measure the absorbance of the product (p-nitrophenol) at 405 nm using a spectrophotometer.

-

-

Data Analysis: Calculate the amount of β-glucuronidase released as a percentage of the total cellular enzyme content (determined by lysing an equivalent number of unstimulated cells with a detergent like Triton X-100).

Safety and Handling

N-Formyl-L-phenylalanine is a chemical that should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Inhalation: Avoid inhaling the powder. Work in a well-ventilated area or use a fume hood.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[2]

Always consult the material safety data sheet (MSDS) for the most up-to-date and comprehensive safety information.[3]

Conclusion

N-Formyl-L-phenylalanine is a vital tool for researchers studying the innate immune system and inflammatory processes. Its well-defined chemical structure and its specific interaction with formyl peptide receptors make it an excellent model chemoattractant for investigating leukocyte biology. The protocols and information provided in this guide are intended to support and advance research in this important field, ultimately contributing to a better understanding of host defense mechanisms and the development of novel therapeutic strategies for inflammatory diseases.

References

-

ChemBK. N-FORMYL-PHENYLALANINE. Available from: [Link]

-

PrepChem.com. Synthesis of N-formyl-α-L-aspartyl-L-phenylalanine. Available from: [Link]

-

PubMed. Continuous spectrophotometric assay for beta-glucuronidase. Available from: [Link]

-

ChemBK. N-FORMYL-PHENYLALANINE - Introduction. Available from: [Link]

-

Company of Biologists journals. Acquisition of β-glucuronidase activity by deficient fibroblasts during direct contact with lymphoid cells. Available from: [Link]

-

PubMed. Cytochalasin B enhancement of the diacylglycerol response in formyl peptide-stimulated neutrophils. Available from: [Link]

-

PubMed. Characteristics of N-formyl-methionyl-leucyl-phenylalanine as an inducer of lysosomal enzyme release from human neutrophils. Available from: [Link]

-

Thorax. Hypoxia upregulates neutrophil degranulation and potential for tissue injury. Available from: [Link]

-

NIH. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. Available from: [Link]

-

NIH. fMLP-Induced IL-8 Release Is Dependent on NADPH Oxidase in Human Neutrophils. Available from: [Link]

-

PrepChem.com. Synthesis of N-formyl-L-phenylalanine. Available from: [Link]

-

PubMed. Synthesis of Nalpha-formyl-Met-Leu-Phe-OH: an inducer of chemotaxis in peritoneal polymorphonuclear neutrophils. Available from: [Link]

-

ResearchGate. Neutrophils were activated with f MLP for 1 h in the presence of... Available from: [Link]

- Google Patents. Process for removing an n-formyl group.

-

Wikipedia. Formyl peptide receptor 1. Available from: [Link]

-

NIH. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay. Available from: [Link]

-

MDPI. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Available from: [Link]

-

ResearchGate. Tandem decarboxylation – N‐formylation of phenylalanine (1 a, ) versus... Available from: [Link]

-

PubChem. N-Formyl-dl-phenylalanine | C10H11NO3 | CID 100122. Available from: [Link]

-

NIH. Lysosomal enzyme release from leucocytes by N-formyl-L-methionyl-L-leucyl-L-phenylalanine in vitro: effect of some anti-inflammatory drugs [proceedings]. Available from: [Link]

-

Semantic Scholar. RESOLUTION OF RACEMIC PHENYLALANINE. Available from: [Link]

-

Charles River Laboratories. Neutrophil Chemotaxis Assay. Available from: [Link]

-

PubMed. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients. Available from: [Link]

-

NIH. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells. Available from: [Link]

-

The Royal Society of Chemistry. m-Formyl Phenylalanine Synthesis. Available from: [Link]

- Google Patents. Purification of L-phenylalanine.

-

NIH. A protocol to measure lysosomal Zn2+ release through a genetically encoded Zn2+ indicator. Available from: [Link]

-

PubChem. N-Formyl-L-phenylalanine | C10H11NO3 | CID 759256. Available from: [Link]

-

NIH. Current methods to analyze lysosome morphology, positioning, motility and function. Available from: [Link]

-

Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available from: [Link]

Sources

- 1. bioassaysys.com [bioassaysys.com]

- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 3. mdpi.com [mdpi.com]

- 4. Characteristics of N-formyl-methionyl-leucyl-phenylalanine as an inducer of lysosomal enzyme release from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tribioscience.com [tribioscience.com]

An In-depth Technical Guide to the Biological Activity of N-Formyl-L-phenylalanine

Abstract

N-Formyl-L-phenylalanine belongs to a class of N-formylated peptides that are fundamental signaling molecules in the innate immune system. Originating from the protein synthesis machinery of bacteria or from damaged host mitochondria, these peptides function as potent chemoattractants for phagocytic leukocytes, such as neutrophils and macrophages. Their activity is mediated primarily through a specific subset of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). Upon binding, N-formyl peptides trigger a cascade of intracellular signaling events, culminating in critical immune responses including chemotaxis, degranulation, phagocytosis, and the production of reactive oxygen species (ROS). This guide provides a comprehensive examination of the chemical nature of N-Formyl-L-phenylalanine, its interaction with FPRs, the downstream signaling pathways it activates, and its multifaceted roles in both host defense and pathophysiology. Furthermore, we present detailed, field-proven protocols for key in vitro assays used to characterize its biological activity, offering a practical resource for researchers in immunology and drug development.

Introduction: A Primordial Danger Signal

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect conserved molecular structures associated with pathogens (Pathogen-Associated Molecular Patterns, PAMPs) or cellular damage (Damage-Associated Molecular Patterns, DAMPs). N-formylated peptides, such as N-Formyl-L-phenylalanine and its well-studied analog N-formyl-methionyl-leucyl-phenylalanine (fMLP), are archetypal PAMPs and DAMPs.[1][2] Because prokaryotic and mitochondrial protein synthesis initiates with N-formylmethionine, the presence of N-formylated peptides in the extracellular space is a strong indicator of bacterial invasion or significant tissue injury.[3][4]

Phagocytic leukocytes express Formyl Peptide Receptors (FPRs) that recognize these peptides, enabling them to navigate towards sites of infection or injury.[5] This process, known as chemotaxis, is a cornerstone of the inflammatory response, bringing effector cells to the precise location where they are needed to clear pathogens and cellular debris. The biological activity of N-Formyl-L-phenylalanine is therefore central to the initiation and regulation of innate immunity.

Molecular Profile and Synthesis

N-Formyl-L-phenylalanine is an amino acid derivative with a molecular formula of C10H11NO3.[6][7] The defining feature is the formyl group (-CHO) attached to the nitrogen atom of the L-phenylalanine backbone. This modification is critical for its recognition by the FPRs.

Synthesis: The synthesis of N-Formyl-L-phenylalanine is straightforward. A common laboratory method involves heating a slurry of L-phenylalanine in formamide, which serves as both the solvent and the formylating agent.[9][10] This reaction efficiently converts the amino acid to its N-formyl derivative. Other methods include reacting L-phenylalanine with formyl chloride in an anhydrous organic solvent.[6]

The Gateway: Formyl Peptide Receptors (FPRs)

The biological effects of N-formylated peptides are transduced by the Formyl Peptide Receptor (FPR) family, which are class A G protein-coupled receptors (GPCRs).[3][11] In humans, this family consists of three members:

-

FPR1 : Binds N-formylated peptides, like fMLP, with high affinity. It is considered the classical receptor for bacteria-derived chemoattractants.[12]

-

FPR2 (also known as ALX receptor): A promiscuous receptor that binds a wide variety of ligands, including formylated peptides, lipoxin A4, and serum amyloid A, mediating both pro- and anti-inflammatory responses.[1][4]

-

FPR3 : Its function is the least understood, and it generally binds formylated peptides with lower affinity.[4]

N-Formyl-L-phenylalanine and its analogs primarily exert their potent pro-inflammatory and chemotactic effects through high-affinity binding to FPR1 .[12] This interaction initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

Intracellular Signaling Cascade

The binding of N-Formyl-L-phenylalanine to FPR1 triggers a well-characterized signaling cascade typical of Gi protein-coupled receptors. This pathway rapidly translates the external chemical signal into a coordinated cellular response.[13]

Key Signaling Events:

-

G-Protein Activation : Ligand-bound FPR1 activates the heterotrimeric G-protein, causing the Giα subunit to dissociate from the Gβγ complex.[13]

-

Phospholipase C (PLC) Activation : The dissociated Gβγ subunits activate Phospholipase C-beta (PLCβ).

-

Second Messenger Generation : PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14]

-

Calcium Mobilization : IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This rapid increase in intracellular calcium is a pivotal activation signal.

-

PKC and MAPK Activation : DAG and Ca²⁺ together activate Protein Kinase C (PKC) at the plasma membrane. This, along with other signals, leads to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways.[13]

-

Cytoskeletal Reorganization : Downstream effectors, including Rho family small GTPases (Rho, Rac, Cdc42), are activated to control actin polymerization and cytoskeletal rearrangement, which is essential for cell migration and phagocytosis.[12]

Caption: FPR1 signaling cascade initiated by N-Formyl-L-phenylalanine.

Core Biological Activities

The activation of the FPR1 signaling pathway by N-Formyl-L-phenylalanine orchestrates a suite of powerful effector functions in immune cells, particularly neutrophils.

| Biological Activity | Description | Key Cellular Outcome |

| Chemotaxis | Directed migration of cells along a concentration gradient of the chemoattractant.[13][15] | Recruitment of neutrophils and other leukocytes to sites of infection or inflammation. |

| Degranulation | Fusion of intracellular granules with the plasma membrane, releasing their contents (e.g., proteases, antimicrobial peptides, β-glucuronidase).[13][16] | Destruction of pathogens and remodeling of extracellular matrix. |

| Respiratory Burst | Rapid assembly and activation of the NADPH oxidase complex, leading to the production of superoxide anions and other reactive oxygen species (ROS).[13] | Potent microbicidal activity and signaling. |

| Phagocytosis | Engulfment of pathogens or cellular debris. FPR1 activation enhances this process.[13] | Clearance of invading microorganisms and dead cells. |

| Increased Adhesion | Upregulation of adhesion molecules on the leukocyte surface, promoting attachment to the endothelium.[17] | Facilitates extravasation of leukocytes from the bloodstream into tissues. |

| Cytokine Modulation | Can influence the production of other inflammatory mediators. For instance, it can inhibit LPS-induced TNF-α production in neutrophils under certain conditions.[18] | Regulation and fine-tuning of the inflammatory response. |

Experimental Methodologies for Activity Assessment

Validating and quantifying the biological activity of N-Formyl-L-phenylalanine requires robust and reproducible cellular assays. The following protocols are standard methodologies used in the field.

Caption: General workflow for assessing the biological activity of N-Formyl-L-phenylalanine.

Protocol 1: Chemotaxis Assay (Boyden Chamber Method)

Causality: This assay directly measures the ability of N-Formyl-L-phenylalanine to induce directed cell migration, the defining characteristic of a chemoattractant. The porous membrane acts as a barrier, and only cells actively migrating towards the chemical gradient will reach the other side.

Self-Validation: The protocol includes a negative control (buffer alone) to measure random migration and a positive control (a known optimal concentration of chemoattractant) to ensure the cells are responsive. A dose-response curve validates the specificity and potency of the compound.

Methodology:

-

Cell Preparation: Isolate human neutrophils from fresh blood or use a differentiated myeloid cell line (e.g., DMSO-differentiated HL-60 cells). Resuspend cells in an appropriate assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 2 x 10⁶ cells/mL.

-

Assay Setup:

-

Place a chemotaxis chamber (e.g., a 96-well ChemoTx® plate) with a polycarbonate membrane (typically 3-5 µm pore size for neutrophils) over the lower wells.

-

Add N-Formyl-L-phenylalanine dilutions (e.g., 10⁻¹¹ M to 10⁻⁷ M) or control buffer to the lower wells of the chamber.

-

Carefully add 50 µL of the cell suspension to the top of the membrane in the upper chamber.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.

-

Cell Staining and Quantification:

-

After incubation, gently remove non-migrated cells from the top of the membrane.

-

Stain the migrated cells on the underside of the membrane with a dye such as Diff-Quik or a fluorescent DNA-binding dye (e.g., DAPI).

-

Quantify the migrated cells by counting under a microscope in several high-power fields or by measuring the fluorescence of the entire well using a plate reader.

-

-

Data Analysis: Plot the number of migrated cells against the log concentration of N-Formyl-L-phenylalanine to generate a dose-response curve and determine the EC₅₀ value.

Protocol 2: Calcium Mobilization Assay

Causality: This assay measures the increase in intracellular calcium, a direct and rapid downstream consequence of FPR1 activation by N-Formyl-L-phenylalanine. It confirms receptor engagement and activation of the PLC pathway.

Self-Validation: A baseline fluorescence is established before stimulation to ensure cell viability and proper dye loading. A positive control, such as a calcium ionophore (e.g., ionomycin), is used at the end of the experiment to determine the maximum fluorescence signal, allowing for data normalization.

Methodology:

-

Cell Preparation and Dye Loading:

-

Prepare a cell suspension (neutrophils or HL-60 cells) at 1-2 x 10⁶ cells/mL in a buffer containing calcium (e.g., HBSS).

-

Add a calcium-sensitive fluorescent dye, such as Fluo-4 AM (final concentration 2-4 µM), and incubate in the dark at 37°C for 30-45 minutes.

-

Wash the cells twice with buffer to remove extracellular dye and resuspend them in the same buffer.

-

-

Fluorescence Measurement:

-

Transfer the cell suspension to a 96-well black, clear-bottom plate.

-

Use a fluorescence plate reader equipped with an injector system, setting the excitation/emission wavelengths for the chosen dye (e.g., ~485 nm / ~520 nm for Fluo-4).

-

Record a stable baseline fluorescence for approximately 20-30 seconds.

-

-

Stimulation: Inject N-Formyl-L-phenylalanine at various concentrations directly into the wells while continuously recording the fluorescence signal.

-

Data Acquisition: Continue recording for another 2-3 minutes to capture the peak response and subsequent return to baseline.

-

Data Analysis: Calculate the change in fluorescence intensity (Peak - Baseline) for each concentration. Plot this change against the log concentration to determine the EC₅₀.

Role in Health and Disease

The biological activity of N-Formyl-L-phenylalanine is a double-edged sword.

-

Host Defense: In acute bacterial infections, its role is unequivocally beneficial. It is a primary signal that recruits neutrophils to the site of infection, forming the first line of defense against invading pathogens.[3][19] This rapid response is critical for containing and clearing infections like bacterial pneumonia.[19]

-

Pathophysiology: In contrast, chronic or dysregulated FPR1 activation can be detrimental. The continuous recruitment of neutrophils and their release of ROS and proteases can cause significant tissue damage. This mechanism is implicated in the pathology of various chronic inflammatory diseases, cardiovascular conditions like atherosclerosis (by promoting inflammation and platelet activation), and even cancer progression.[2] Furthermore, formylated peptides released from damaged mitochondria during sterile injury can trigger and perpetuate harmful inflammatory responses.[1][2]

Conclusion and Future Directions

N-Formyl-L-phenylalanine is a potent and biologically significant chemoattractant that plays a pivotal role in initiating the innate immune response. By activating the Formyl Peptide Receptor 1, it unleashes a powerful signaling cascade in phagocytes, leading to their migration, activation, and the deployment of antimicrobial effector functions. While essential for combating bacterial infections, its dysregulation contributes to the pathology of chronic inflammatory diseases.

The detailed understanding of its mechanism of action, facilitated by the robust experimental protocols outlined in this guide, provides a critical foundation for drug development. Targeting the N-Formyl-L-phenylalanine/FPR1 axis offers promising therapeutic opportunities, whether through the development of receptor antagonists to curb excessive inflammation or the design of super-agonists to enhance immune responses in immunocompromised individuals. Continued research in this area will undoubtedly yield further insights into the delicate balance of immune homeostasis and disease.

References

- The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease. (Source: PubMed Central)

- The main functions and structural modifications of tripeptide N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a chemotactic factor. (Source: Ingenta Connect)

- Extensive hydrolysis of N-formyl-L-methionyl-L-leucyl-L-[3H] phenylalanine by human polymorphonuclear leukocytes.

- The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. (Source: mdpi.com)

- Regulation of inflammation by members of the formyl-peptide receptor family. (Source: PMC)

- Formyl Peptide Receptor Family.

- The N-formyl peptide receptors and the anaphylatoxin C5a receptors: An overview. (Source: PMC)

- Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable. (Source: NIH)

- Stimulation of granulocyte adhesiveness by the chemotactic peptide N-formyl-L-methionyl-L-phenylalanine. (Source: PubMed)

- Formyl peptide receptor. (Source: Wikipedia)

- Synthesis of N-Formyl-Phenylalanine. (Source: PrepChem.com)

- N-Formyl-dl-phenylalanine | 4289-95-6. (Source: Benchchem)

- Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. (Source: mdpi.com)

- N-FORMYL-PHENYLALANINE. (Source: ChemBK)

- Differential contribution of bacterial N-formyl-methionyl-leucyl- phenylalanine and host-derived CXC chemokines to neutrophil infiltration into pulmonary alveoli during murine pneumococcal pneumonia. (Source: PubMed)

- N-Formyl-Methionyl-Leucyl-Phenylalanine Inhibits both Gamma Interferon- and Interleukin-10-Induced Expression of FcγRI on Human Monocytes. (Source: PubMed Central)

- N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-alpha) production on lipopolysaccharide (LPS)

- N-formyl-methionyl-leucyl-phenylalanine induced accumulation of inositol phosphates indicates the presence of oligopeptide chemoattractant receptors on circulating human lymphocytes. (Source: PubMed)

- Synthesis of N-formyl-α-L-aspartyl-L-phenylalanine. (Source: PrepChem.com)

- Synthesis of N-formyl-L-phenylalanine. (Source: PrepChem.com)

- N-Formyl-L-phenylalanine | C10H11NO3 | CID 759256. (Source: PubChem - NIH)

- Characteristics of N-formyl-methionyl-leucyl-phenylalanine as an inducer of lysosomal enzyme release

- N-Formyl-dl-phenylalanine | C10H11NO3 | CID 100122. (Source: PubChem - NIH)

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. N-Formyl-L-phenylalanine | C10H11NO3 | CID 759256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Formyl-dl-phenylalanine | C10H11NO3 | CID 100122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

- 11. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 12. The N-formyl peptide receptors and the anaphylatoxin C5a receptors: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-formyl-methionyl-leucyl-phenylalanine induced accumulation of inositol phosphates indicates the presence of oligopeptide chemoattractant receptors on circulating human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ingentaconnect.com [ingentaconnect.com]

- 16. Characteristics of N-formyl-methionyl-leucyl-phenylalanine as an inducer of lysosomal enzyme release from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stimulation of granulocyte adhesiveness by the chemotactic peptide N-formyl-L-methionyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. N-formyl-methionyl-leucyl-phenylalanine (fMLP) inhibits tumour necrosis factor-alpha (TNF-alpha) production on lipopolysaccharide (LPS)-stimulated human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Differential contribution of bacterial N-formyl-methionyl-leucyl- phenylalanine and host-derived CXC chemokines to neutrophil infiltration into pulmonary alveoli during murine pneumococcal pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Formyl-L-phenylalanine: Synthesis, Biological Activity, and Therapeutic Potential

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: Unveiling the Significance of N-Formyl-L-phenylalanine

In the landscape of cellular signaling and drug discovery, the N-acyl-L-phenylalanine derivative, N-Formyl-L-phenylalanine, represents a molecule of significant interest. While seemingly a simple modification of the essential amino acid L-phenylalanine, the addition of a formyl group imparts profound biological activity, primarily through its interaction with a specific class of G protein-coupled receptors known as Formyl Peptide Receptors (FPRs). These receptors are key players in the innate immune system, recognizing N-formylated peptides as "find-me" signals from bacteria or damaged mitochondria, thereby initiating a cascade of inflammatory and immune responses.[1]

This technical guide provides a comprehensive overview of N-Formyl-L-phenylalanine, from its fundamental chemical properties and synthesis to its intricate role in cellular signaling and its emerging potential in therapeutic development. As Senior Application Scientists, our goal is to not only present established protocols but to also provide the underlying scientific rationale, enabling researchers to critically adapt and innovate in their own investigations.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of N-Formyl-L-phenylalanine is paramount for its effective use in research and development.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₁NO₃ | [2] |

| Molecular Weight | 193.2 g/mol | [2] |

| Appearance | White crystalline powder | [2] |

| Solubility | Soluble in water and organic solvents | [2] |

| Acidity | Acidic, capable of forming salts | [2] |

Synthesis and Characterization: A Validated Approach

The synthesis of N-Formyl-L-phenylalanine is a critical first step for any investigation. While several methods exist, the formylation of L-phenylalanine using a mixture of formic acid and acetic anhydride is a widely adopted and efficient procedure.[3][4]

Experimental Protocol: Synthesis of N-Formyl-L-phenylalanine

Materials:

-

L-phenylalanine

-

Formic acid (≥95%)

-

Acetic anhydride

-

Distilled water

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, suspend L-phenylalanine in formic acid. The molar ratio should be optimized, but a common starting point is a slight excess of formic acid.

-

Addition of Acetic Anhydride: While stirring the suspension at room temperature, slowly add acetic anhydride dropwise. Acetic anhydride reacts with formic acid to generate the active formylating agent, mixed formic-acetic anhydride. This reaction is exothermic, and the rate of addition should be controlled to maintain the temperature below 40°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Carefully pour the reaction mixture into a beaker of ice-cold distilled water with vigorous stirring. N-Formyl-L-phenylalanine will precipitate out as a white solid.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any residual acids.

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.[5] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them under vacuum.[5]

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of N-Formyl-L-phenylalanine.

Characterization and Quality Control

Confirming the identity and purity of the synthesized N-Formyl-L-phenylalanine is a non-negotiable step.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The spectra of N-formyl-DL-phenylalanine are publicly available and can be used for comparison.[6][7] Key expected signals in ¹H NMR include the formyl proton, the alpha-proton of the amino acid backbone, and the aromatic protons of the phenyl group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing purity. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of a modifying agent like trifluoroacetic acid (TFA) is a common starting point for analysis.

-

Mass Spectrometry (MS): MS provides confirmation of the molecular weight of the synthesized compound.

Biological Significance: The Dance with Formyl Peptide Receptors

The biological effects of N-Formyl-L-phenylalanine are primarily mediated through its interaction with Formyl Peptide Receptors (FPRs), a family of three GPCRs in humans (FPR1, FPR2, and FPR3).[1] These receptors are predominantly expressed on phagocytic leukocytes, such as neutrophils and macrophages.[8][9]

Upon binding of N-Formyl-L-phenylalanine or other N-formylated peptides, FPRs undergo a conformational change, leading to the activation of intracellular signaling pathways. A key event is the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, a critical second messenger in many cellular responses.

FPR Signaling Pathway

Caption: Simplified signaling pathway upon FPR activation by N-Formyl-L-phenylalanine.

Applications in Research and Drug Development

The ability of N-Formyl-L-phenylalanine and its derivatives to modulate FPR activity has opened up several avenues for research and therapeutic intervention.

-

Chemoattractant and Immune Modulator: N-Formyl-L-phenylalanine serves as a potent chemoattractant for neutrophils, guiding them to sites of infection or injury.[10][11] This property makes it an invaluable tool for studying leukocyte migration and the inflammatory cascade.

-

Anti-Inflammatory Potential: While FPR activation is often pro-inflammatory, sustained or biased agonism at certain FPRs, particularly FPR2/ALX, can lead to anti-inflammatory and pro-resolving effects. This has spurred the development of N-formyl peptide derivatives as potential anti-inflammatory agents.[12]

-

Cancer Research: The role of FPRs in cancer is complex and context-dependent. In some cancers, FPR activation can promote tumor growth and metastasis, while in others, it may enhance anti-tumor immunity. N-Formyl-L-phenylalanine derivatives are being explored for their potential to modulate the tumor microenvironment.[13][14]

-

Neuroprotection: Emerging evidence suggests that FPRs are expressed in the central nervous system and may play a role in neuroinflammation and neurodegeneration. N-formyl peptides have shown neuroprotective and anticonvulsant effects in preclinical models, highlighting a potential therapeutic avenue for neurological disorders.[15]

Key Experimental Protocols

To facilitate research in this area, we provide detailed, step-by-step protocols for two fundamental assays used to characterize the activity of N-Formyl-L-phenylalanine.

Protocol 1: Neutrophil Chemotaxis Assay

This assay quantifies the ability of N-Formyl-L-phenylalanine to induce the directed migration of neutrophils.

Materials:

-

Human neutrophils (isolated from fresh peripheral blood)

-

Chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 3-5 µm pore size)

-

N-Formyl-L-phenylalanine

-

Control chemoattractant (e.g., fMLP)

-

Assay medium (e.g., HBSS with 0.1% BSA)

-

Cell staining dye (e.g., Calcein-AM or Giemsa stain)

-

Microscope with imaging software

Procedure:

-

Cell Preparation: Isolate human neutrophils using a standard density gradient centrifugation method. Resuspend the cells in assay medium at a concentration of 1-2 x 10⁶ cells/mL.

-

Assay Setup:

-

In the lower wells of the chemotaxis chamber, add different concentrations of N-Formyl-L-phenylalanine, a positive control (fMLP), and a negative control (assay medium alone).

-

Place the microporous membrane over the lower wells.

-

Add the neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.

-

Cell Staining and Quantification:

-

After incubation, remove the membrane.

-

Scrape off the non-migrated cells from the top surface of the membrane.

-

Stain the migrated cells on the bottom surface of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

-

Data Analysis: Plot the number of migrated cells against the concentration of N-Formyl-L-phenylalanine to generate a dose-response curve and determine the EC₅₀.

Protocol 2: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration in response to N-Formyl-L-phenylalanine, indicating FPR activation.

Materials:

-

FPR-expressing cells (e.g., transfected cell line or primary neutrophils)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

-

N-Formyl-L-phenylalanine

-

Control agonist (e.g., fMLP)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Pluronic F-127 (for Fluo-4 AM)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Preparation and Dye Loading:

-

Plate the FPR-expressing cells in a black, clear-bottom 96-well plate.

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127).

-

Remove the culture medium and add the loading buffer to the cells.

-

Incubate at 37°C for 30-60 minutes in the dark.

-

-

Compound Preparation: Prepare serial dilutions of N-Formyl-L-phenylalanine and control compounds in assay buffer.

-

Fluorescence Measurement:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and record a stable baseline fluorescence.

-

Add the N-Formyl-L-phenylalanine solutions to the wells.

-

Immediately begin recording the fluorescence intensity over time (kinetic read).

-

-

Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration and plot a dose-response curve to determine the EC₅₀.

Conclusion and Future Directions

N-Formyl-L-phenylalanine, as a representative N-acyl-L-phenylalanine derivative, stands at the intersection of innate immunity, inflammation, and cellular signaling. Its ability to specifically engage Formyl Peptide Receptors makes it a valuable molecular probe and a potential starting point for the development of novel therapeutics. The methodologies and insights provided in this guide are intended to empower researchers to explore the multifaceted roles of this intriguing molecule. Future research will likely focus on developing more potent and selective FPR modulators based on the N-Formyl-L-phenylalanine scaffold, with the aim of harnessing the therapeutic potential of this signaling pathway for a range of diseases, from chronic inflammatory conditions to cancer and neurological disorders.

References

- Zigmond, S. H., & Hirsch, J. G. (1973). Leukocyte locomotion and chemotaxis. New methods for evaluation, and demonstration of a cell-derived chemotactic factor. The Journal of experimental medicine, 137(2), 387–410.

-

PrepChem.com. (n.d.). Synthesis of N-formyl-α-L-aspartyl-L-phenylalanine. Retrieved from [Link]

- Google Patents. (n.d.). US4820861A - Process for the production of N-formyl-alpha-L-aspartyl-L-phenylalanine methyl ester.

- Zigmond, S. H. (1984). The response of human neutrophils to a chemotactic tripeptide (N-formyl- methionyl-leucyl-phenylalanine)

- Honda, Z., Suzuki, T., Hirose, N., & Shimizu, T. (2000). Molecular mechanisms of N-formyl-methionyl-leucyl-phenylalanine-induced superoxide generation and degranulation in mouse neutrophils: phospholipase D is dispensable. The Journal of biological chemistry, 275(41), 32230–32237.

- Gabl, M., Hermann, M., Kolarova, M., & Kotschy, A. (2015). ATP and formyl peptides facilitate chemoattractant leukotriene-B4 synthesis and drive calcium fluxes, which may contribute to neutrophil swarming at sites of cell damage and pathogens invasion. Cellular immunology, 298(2), 137–144.

-

Wikipedia. (2023, November 29). N-Formylmethionine-leucyl-phenylalanine. Retrieved from [Link]

-

Wikipedia. (2023, December 12). Aspartame. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of the anhydride of N-formyl-L-aspartic acid.

- Pereda-Centeno, T., & Rivas-Carvalho, A. (1996). N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC. Cytokine, 8(6), 468–475.

- Google Patents. (n.d.). EP0466959A1 - Process for the preparation of n-formyl-l-aspartic anhydride.

-

ChemBK. (2024, April 9). N-FORMYL-PHENYLALANINE. Retrieved from [Link]

- Sforcin, J. M., & Bankova, V. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. Molecules, 30(14), 3456.

- de Oliveira, M. R., & de Freitas, R. L. (2023). N-Formyl-Methionyl-Leucyl-Phenylalanine Plays a Neuroprotective and Anticonvulsant Role in Status Epilepticus Model. Neurotoxicity research, 41(4), 337–346.

- Perretti, M., & D'Acquisto, F. (2010). Therapeutic anti-inflammatory potential of formyl-peptide receptor agonists. Pharmacology & therapeutics, 127(2), 175–188.

-

City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]

- Springer, M., & Gasteiger, J. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of biomolecular NMR, 78(1), 1–8.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

- Li, L., Yang, M., Yu, J., Cheng, S., Ahmad, M., Wu, C., Wan, X., Xu, B., Ben-David, Y., & Luo, H. (2023). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. International journal of molecular sciences, 24(18), 13919.

- Brenner, M., & Codes, V. (1948). Resolution of racemic phenylalanine. Journal of Biological Chemistry, 176(3), 951-957.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

-

ResearchGate. (2025). Novel series of phenylalanine analogs endowed with promising anti-inflammatory activity: Synthesis, pharmacological evaluation, and computational insights. Retrieved from [Link]

- Google Patents. (n.d.). US4584399A - Purification of L-phenylalanine.

- Google Patents. (n.d.). EP0058063A1 - Process for removing an n-formyl group.

-

Royal Society of Chemistry. (2012). Analytical Methods. Retrieved from [Link]

-

Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000159). Retrieved from [Link]

-

Academic Journals. (2012). Characterization and pseudopolymorphism of L- phenylalanine anhydrous and monohydrate forms. Retrieved from [Link]

-

ResearchGate. (2015). Simple and sensitive high performance liquid chromatographic method for the simultaneous quantitation of the phenylalanine in human plasma. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. Retrieved from [Link]

-

Eagle Biosciences. (n.d.). Phenylalanine, Tyrosine & Tryptophan HPLC Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Investigation of the Impact of L-Phenylalanine and L-Tyrosine Pre-Treatment on the Uptake of 4-Borono-L-Phenylalanine in Cancerous and Normal Cells Using an Analytical Approach Based on SC-ICP-MS. Retrieved from [Link]

Sources

- 1. Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Aspartame - Wikipedia [en.wikipedia.org]

- 4. US4526985A - Process for the preparation of the anhydride of N-formyl-L-aspartic acid - Google Patents [patents.google.com]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. N-FORMYL-DL-PHENYLALANINE(4289-95-6) 1H NMR spectrum [chemicalbook.com]

- 7. N-FORMYL-L-PHENYLALANINE(13200-85-6) 13C NMR spectrum [chemicalbook.com]

- 8. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The response of human neutrophils to a chemotactic tripeptide (N-formyl-methionyl-leucyl-phenylalanine) studied by microcinematography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. Therapeutic anti-inflammatory potential of formyl-peptide receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-Formyl-Methionyl-Leucyl-Phenylalanine Plays a Neuroprotective and Anticonvulsant Role in Status Epilepticus Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of N-Formyl Peptides in Chemotaxis

This guide provides a comprehensive overview of the seminal discoveries and the scientific progression that established N-formyl peptides as key players in leukocyte chemotaxis. Tailored for researchers, scientists, and drug development professionals, this document delves into the core molecular mechanisms, experimental methodologies, and the broader implications of this fundamental biological process.

Part 1: The Genesis of a Discovery - Unraveling Bacterial Chemoattractant Signals

The concept of leukocyte chemotaxis, the directed migration of white blood cells towards a chemical gradient, has been a cornerstone of immunology for over a century. Early observations noted that leukocytes would accumulate at sites of bacterial infection, suggesting that bacteria themselves produced substances that attracted these immune cells. This fundamental insight laid the groundwork for decades of research aimed at identifying the precise nature of these chemoattractant signals. These early studies were pivotal, as they shifted the understanding of inflammation from a passive process to an active, directed cellular response.

Part 2: Identification of the Active Principle - The Emergence of N-Formyl Peptides

A significant breakthrough in the field came with the systematic investigation of bacterial culture filtrates. It was discovered that bacteria release potent chemoattractants for leukocytes.[1] The groundbreaking work of Schiffmann and his colleagues in the 1970s led to the identification of the active components as small, N-formylated peptides.[1]

A pivotal discovery was that protein synthesis in prokaryotes is initiated with an N-formylmethionine residue, a feature absent in the cytosolic protein synthesis of eukaryotes.[2] This led to the hypothesis that these N-formylated peptides were being recognized by the innate immune system as "non-self" molecules, signaling a bacterial invasion.

Subsequent structure-activity relationship studies revealed that the N-formyl group was crucial for the chemotactic activity of these peptides.[3][4] The synthetic tripeptide, N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF), was identified as one of the most potent chemoattractants and has since become a canonical tool for studying leukocyte chemotaxis.[2][5] The potency of these peptides is significantly higher than their non-formylated counterparts, highlighting the specificity of the recognition system.[3]

Part 3: The Receptor Unveiled - Discovery and Characterization of Formyl Peptide Receptors (FPRs)

The potent and specific effects of N-formyl peptides on leukocytes strongly suggested the existence of a dedicated receptor system. This was confirmed with the identification and cloning of the N-formyl peptide receptors (FPRs).[6] The FPRs are a family of G-protein coupled receptors (GPCRs), a large class of transmembrane proteins that play a critical role in signal transduction.[2][5][7]

In humans, the FPR family consists of three members: FPR1, FPR2 (also known as FPRL1 or ALX), and FPR3 (formerly FPRL2).[2][5][8][9] These receptors are encoded by genes clustered on chromosome 19.[2][10]

-

FPR1: This was the first FPR to be cloned and is a high-affinity receptor for fMLP.[2][8] It is highly expressed on phagocytic leukocytes, such as neutrophils and monocytes, and plays a crucial role in their recruitment to sites of infection.[11][12]

-

FPR2: This receptor is more promiscuous, binding to a wider array of ligands, including fMLP (with lower affinity than FPR1), other bacterial and mitochondrial peptides, and endogenous anti-inflammatory molecules like lipoxin A4.[7][13]

-

FPR3: The physiological role of FPR3 is the least understood of the three, and it has fewer known ligands.[11]

The discovery of these receptors provided a molecular basis for the observed chemotactic response and opened up new avenues for research into the signaling pathways involved.

Part 4: Untangling the Intracellular Web - Signaling Pathways in N-Formyl Peptide-Induced Chemotaxis

The binding of an N-formyl peptide to its receptor initiates a cascade of intracellular signaling events that ultimately lead to directed cell migration. As GPCRs, FPRs are coupled to heterotrimeric G-proteins of the Gi family.[10][14]

Upon ligand binding, the following key signaling events are triggered:

-

G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi protein, leading to its dissociation from the βγ-subunits.[13][15]

-

Phospholipase C (PLC) Activation: The dissociated G-protein subunits, particularly the βγ-dimer, activate phospholipase C (PLC).[16][17]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][17]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[14][17][18][19] This rapid increase in intracellular calcium is a critical signal for many cellular processes, including cell motility.[18][20]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets involved in cell migration and other cellular responses.[14][17]

-

PI3K/Akt Pathway Activation: The phosphoinositide 3-kinase (PI3K) pathway is also activated downstream of FPRs and plays a role in establishing cell polarity and directional sensing.[21][22] While not absolutely required for chemotaxis towards fMLP, PI3K activity accelerates the response.[23][24]

These signaling events are tightly regulated and spatially organized to ensure that the leukocyte moves in the direction of the chemoattractant gradient.

Part 5: A Practical Guide to Studying Chemotaxis - The Boyden Chamber Assay

The Boyden chamber assay, developed in the 1960s, remains a widely used and robust method for quantifying chemotaxis in vitro.[25][26][27] This assay provides a quantitative measure of the number of cells that have migrated through a porous membrane towards a chemoattractant.

Experimental Protocol: Boyden Chamber Assay

Objective: To quantify the chemotactic response of neutrophils to N-formyl-methionyl-leucyl-phenylalanine (fMLP).

Materials:

-

Boyden chamber apparatus (or Transwell® inserts)

-

Polycarbonate membrane with an appropriate pore size (typically 3-8 µm for neutrophils)[25]

-

Isolated human neutrophils

-

Chemoattractant: fMLP solution (e.g., 10 nM in assay medium)

-

Assay medium (e.g., RPMI with 0.5% BSA)

-

Fixation solution (e.g., methanol)

-

Staining solution (e.g., Giemsa or DAPI)

-

Microscope

Methodology:

-

Chamber Assembly: Assemble the Boyden chamber, placing the porous membrane between the upper and lower compartments.

-

Loading the Chemoattractant: Add the fMLP solution to the lower chamber. Add assay medium without fMLP to the lower chamber for the negative control.

-

Cell Seeding: Resuspend the isolated neutrophils in assay medium and place the cell suspension in the upper chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 60-90 minutes). The incubation time is a critical parameter that should be optimized for the specific cell type and chemoattractant concentration.

-

Cell Removal: After incubation, carefully remove the upper chamber. Scrape off the non-migrated cells from the top surface of the membrane.

-

Fixation and Staining: Fix the membrane in methanol and then stain with a suitable dye to visualize the migrated cells on the underside of the membrane.

-

Quantification: Count the number of migrated cells in several high-power fields using a light microscope. The results are typically expressed as the average number of migrated cells per field or as a chemotactic index (the fold increase in migration towards the chemoattractant compared to the negative control).

Part 6: Beyond Bacteria - Endogenous N-Formyl Peptides and Their Role in Inflammation

For a long time, N-formyl peptides were considered exclusively as pathogen-associated molecular patterns (PAMPs). However, a paradigm shift occurred with the discovery that mitochondria, owing to their evolutionary origin from bacteria, also initiate protein synthesis with N-formylmethionine.[2][28]

During cellular stress, injury, or cell death, mitochondria can release their contents, including N-formyl peptides, into the extracellular space.[2][29] These mitochondrial N-formyl peptides act as damage-associated molecular patterns (DAMPs), signaling tissue injury and initiating a sterile inflammatory response by activating FPRs on immune cells.[28][29][30] This discovery has profound implications for our understanding of a wide range of inflammatory diseases where tissue damage is a key feature, including trauma, ischemia-reperfusion injury, and neurodegenerative disorders.[5][29][31]

Part 7: Therapeutic Horizons - Targeting the N-Formyl Peptide System

The central role of the N-formyl peptide/FPR system in inflammation has made it an attractive target for therapeutic intervention.[10][11] The development of specific agonists and antagonists for the different FPRs holds promise for modulating inflammatory responses in various diseases.[32]

-

FPR1 antagonists could be beneficial in conditions characterized by excessive neutrophil infiltration and activation, such as in certain autoimmune diseases or acute inflammatory episodes.

-

FPR2 agonists are of particular interest due to this receptor's dual role in both pro-inflammatory and pro-resolving pathways.[33] Ligands that selectively promote the pro-resolving functions of FPR2 could offer a novel approach to treating chronic inflammatory conditions.

The ongoing research into the complex pharmacology of the FPR family continues to reveal new opportunities for the development of targeted therapies for a wide range of human diseases.[9]

Data Presentation

Table 1: Binding Affinities of N-Formyl Peptides for Human FPR1 and FPR2

| Peptide | Receptor | Binding Affinity (Kd) | Reference |

| fMLP | FPR1 | ~1 nM | [10] |

| fMLP | FPR2 | ~430 nM | [10] |

Note: Binding affinities can vary depending on the experimental conditions and cell type used.

References

-

The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - Frontiers. [Link]

-

Computational structure-activity relationship analysis of small-molecule agonists for human formyl peptide receptors - PubMed. [Link]

-

Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed. [Link]

-

Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses - PubMed. [Link]

-

Computational Structure-activity Relationship Analysis of Small-Molecule Agonists for Human Formyl Peptide Receptors - NIH. [Link]

-

Boyden Chamber Chemotaxis Assays - Bio-protocol. [Link]

-

Full article: What is the potential of formyl peptide receptor 1 (FPR1) as a therapeutic target in human disease? [Link]

-

New development in studies of formyl-peptide receptors: critical roles in host defense - NIH. [Link]

-

The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PubMed Central. [Link]

-

Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - NIH. [Link]

-

Are formyl peptide receptors novel targets for therapeutic intervention in ischaemia–reperfusion injury? - PubMed Central. [Link]

-

PI3K accelerates, but is not required for, neutrophil chemotaxis to fMLP - PubMed. [Link]

-

The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - ResearchGate. [Link]

-

Formyl peptide receptor 2 as a potential therapeutic target for inflammatory bowel disease. [Link]

-

Mitochondrial N-formyl peptides cause airway contraction and lung neutrophil infiltration via formyl peptide receptor activation - PMC - NIH. [Link]

-

A Critical Role of Formyl Peptide Receptors in Host Defense against Escherichia coli - NIH. [Link]

-

G-protein-coupled formyl peptide receptors play a dual role in neutrophil chemotaxis and bacterial phagocytosis - PubMed. [Link]

-

fMLP Signaling in Neutrophils - GeneGlobe. [Link]

-

Mitochondrial N-formyl peptides induce cardiovascular collapse and sepsis-like syndrome. [Link]

-

Neutrophils lacking phosphoinositide 3-kinase γ show loss of directionality during N-formyl-Met-Leu-Phe-induced chemotaxis - PMC - PubMed Central. [Link]

-

The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PubMed Central. [Link]

-

The G-Protein Coupled Formyl Peptide Receptors and Their Role in the Progression of Digestive Tract Cancer - PMC - NIH. [Link]

-

Calcium mobilization by fMLP, C3a, and C5a in HMC-1 cells. HMC-1 cells... - ResearchGate. [Link]

-

Chemotaxis assay - Wikipedia. [Link]

-

Chemotactic Ligands that Activate G-Protein-Coupled Formylpeptide Receptors - MDPI. [Link]

-

Boyden chamber assay - PubMed. [Link]

-

The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC - PubMed Central. [Link]

-

Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PubMed. [Link]

-

Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - NIH. [Link]

-

G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC - NIH. [Link]

-

Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC - NIH. [Link]

-

FPR-1 is an important regulator of neutrophil recruitment and a tissue-specific driver of pulmonary fibrosis - JCI Insight. [Link]

-

The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - MDPI. [Link]

-

Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - NIH. [Link]

-

The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - NIH. [Link]

-

Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. [Link]

-

N-formylmethionyl peptides as chemoattractants for leucocytes. - PNAS. [Link]

-

Full article: Mitochondrial N-formyl methionine peptides contribute to exaggerated neutrophil activation in patients with COVID-19 - Taylor & Francis Online. [Link]

-

Modulation of Cytosolic-free Calcium Transients by Changes in Intracellular Calcium-buffering Capacity: Correlation with Exocytosis and 02- Production in Human Neutrophils - Semantic Scholar. [Link]

-

fMLP-induced chemotaxis signal overrides that of other... - ResearchGate. [Link]

-

Enhancement of chemotactic peptide-induced activation of phosphoinositide 3-kinase by granulocyte–macrophage colony-stimulating factor and its relation to the cytokine-mediated priming of neutrophil superoxide-anion production | Biochemical Journal | Portland Press. [Link]

-

Synthetic Formyl Tripeptide Chemoattractants: a Cα,α-Dialkylated, Amphiphilic Glycyl Residue at Position 1 - ElectronicsAndBooks. [Link]

-

Role of PI3K in neutrophil accumulation induced by C5a and fMLP in PI3K... - ResearchGate. [Link]

-

The N-formyl peptide receptor: a model for the study of chemoattractant receptor structure and function - PubMed. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 6. The N-formyl peptide receptor: a model for the study of chemoattractant receptor structure and function [pubmed.ncbi.nlm.nih.gov]

- 7. Formyl peptide receptors: a promiscuous subfamily of G protein-coupled receptors controlling immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational Structure-activity Relationship Analysis of Small-Molecule Agonists for Human Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New development in studies of formyl-peptide receptors: critical roles in host defense - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Are formyl peptide receptors novel targets for therapeutic intervention in ischaemia–reperfusion injury? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The G-Protein Coupled Formyl Peptide Receptors and Their Role in the Progression of Digestive Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanisms and modulation of formyl-methionyl-leucyl-phenylalanine (fMLP)-induced Ca2+ mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. Neutrophils lacking phosphoinositide 3-kinase γ show loss of directionality during N-formyl-Met-Leu-Phe-induced chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. portlandpress.com [portlandpress.com]

- 23. PI3K accelerates, but is not required for, neutrophil chemotaxis to fMLP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. merckmillipore.com [merckmillipore.com]

- 26. Chemotaxis assay - Wikipedia [en.wikipedia.org]

- 27. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The Role of Formyl Peptide Receptors in Permanent and Low-Grade Inflammation: Helicobacter pylori Infection as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Mitochondrial N-formyl peptides cause airway contraction and lung neutrophil infiltration via formyl peptide receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. tandfonline.com [tandfonline.com]

- 31. Mitochondrial N-formyl peptides induce cardiovascular collapse and sepsis-like syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Formyl peptide receptor 2 as a potential therapeutic target for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-Formyl-L-phenylalanine in Innate Immunity: A Technical Guide for Researchers

Introduction: The Sentinel Role of N-Formyl Peptides in Host Defense

In the intricate theater of innate immunity, the ability to swiftly detect and respond to invading pathogens is paramount. N-Formyl-L-phenylalanine (fMLP) and related N-formylated peptides serve as potent, primordial danger signals, alerting the host's immune system to bacterial invasion or tissue damage.[1][2] These molecules, characterized by an N-terminal methionine residue that is formylated, are signatures of prokaryotic protein synthesis. Consequently, their presence in the host is a strong indicator of a bacterial breach. Beyond their microbial origins, N-formylated peptides can also be released from damaged mitochondria, acting as damage-associated molecular patterns (DAMPs) that trigger sterile inflammatory responses.[1]